molecular formula C7H3F2IO B6358219 2,4-Difluoro-3-iodobenzaldehyde CAS No. 1806292-43-2

2,4-Difluoro-3-iodobenzaldehyde

Cat. No.: B6358219
CAS No.: 1806292-43-2
M. Wt: 268.00 g/mol
InChI Key: DVFIAUWOPYTROW-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-iodobenzaldehyde is a chemical compound with the CAS Number: 1806292-43-2 . It has a molecular weight of 268 and is solid in its physical form . It is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one iodine atom attached to it . The InChI code for this compound is 1S/C7H3F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds with difluoro and iodo groups attached to a benzene ring can participate in various chemical reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 268 and should be stored at a temperature between 2-8°C .

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Properties

IUPAC Name

2,4-difluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIAUWOPYTROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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